1-(3,4-Dichlorophenyl)piperazine hydrochloride
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Overview
Description
1-(3,4-Dichlorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2·HCl It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms attached to the phenyl ring
Mechanism of Action
Target of Action
The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in the regulation of mood and behavior.
Mode of Action
This compound acts as a serotonin releaser via the serotonin transporter . It also acts as a β1-adrenergic receptor blocker , although it has relatively low affinity for both targets .
Biochemical Pathways
The compound’s interaction with its targets affects the serotonergic pathways in the brain. By releasing serotonin, it influences mood and behavior. Its action as a β1-adrenergic receptor blocker can affect cardiovascular function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin levels and β1-adrenergic receptor activity. This can lead to changes in mood and behavior, as well as potential effects on cardiovascular function .
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride typically involves the cyclization of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions, with the charging temperature maintained between 90-120°C and the reaction temperature between 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve high purity. This method is suitable for industrial production due to its high yield and low cost .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a ligand in the study of receptor binding and signal transduction pathways.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of antipsychotic and antidepressant drugs.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine hydrochloride is compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Similar in structure but differs in the position of chlorine atoms, affecting its binding affinity and pharmacological profile.
1-(4-Chlorophenyl)piperazine: Contains only one chlorine atom, leading to different chemical reactivity and biological activity.
Aripiprazole: A well-known antipsychotic drug that shares structural similarities but has a more complex molecular framework.
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
76835-17-1 |
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Molecular Formula |
C10H14Cl4N2 |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H |
InChI Key |
VADUZJRSQFZLPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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